molecular formula C12H18N2O6 B103587 2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl ester CAS No. 15957-72-9

2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl ester

Cat. No. B103587
CAS RN: 15957-72-9
M. Wt: 286.28 g/mol
InChI Key: AYZBPYFIGQDPAL-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl ester, also known as hydroxysuccinimide ester, is a commonly used cross-linking reagent in biochemical research. It is a water-soluble compound that can be used to modify proteins, peptides, and other biomolecules. The compound is widely used in the field of biochemistry due to its ability to covalently link molecules together.

Mechanism Of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl esternimide ester involves the formation of a covalent bond between the ester group of the compound and a primary amine group on the target molecule. The reaction occurs under mild conditions and is highly specific, resulting in the formation of a stable covalent bond between the two molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl esternimide ester depend on the target molecule being modified. In general, the modification of biomolecules with 2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl esternimide ester can result in changes in their structure, function, and stability. The modification can also affect the interaction of the biomolecule with other molecules in the system.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl esternimide ester in lab experiments include its ease of use, specificity, and versatility. The compound can be used to modify a wide range of biomolecules and can be easily synthesized using standard laboratory equipment. The limitations of using 2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl esternimide ester include the potential for non-specific modification of biomolecules and the need for careful optimization of reaction conditions.

Future Directions

There are several future directions for the use of 2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl esternimide ester in scientific research. One direction is the development of new cross-linking reagents with improved specificity and efficiency. Another direction is the use of 2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl esternimide ester in the development of new biosensors and drug delivery systems. Finally, the use of 2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl esternimide ester in the study of protein-protein interactions and other biomolecular interactions is an area of active research.

Synthesis Methods

The synthesis of 2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl esternimide ester involves the reaction of N-2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl esternimide (NHS) with an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of a highly reactive intermediate, which can then be used to modify biomolecules. The synthesis of 2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl esternimide ester is a straightforward process and can be performed using standard laboratory equipment.

Scientific Research Applications

Hydroxysuccinimide ester is widely used in scientific research as a cross-linking reagent. It is used to modify proteins, peptides, and other biomolecules to study their structure and function. The compound is also used in the development of biosensors, drug delivery systems, and other biomedical applications. Hydroxysuccinimide ester is particularly useful in the study of protein-protein interactions, where it can be used to covalently link two proteins together, allowing for the study of their interaction.

properties

CAS RN

15957-72-9

Product Name

2-Butenedioic acid (2Z)-, 2-hydroxypropyl 2-(2-oxo-1-imidazolidinyl)ethyl ester

Molecular Formula

C12H18N2O6

Molecular Weight

286.28 g/mol

IUPAC Name

4-O-(2-hydroxypropyl) 1-O-[2-(2-oxoimidazolidin-1-yl)ethyl] (Z)-but-2-enedioate

InChI

InChI=1S/C12H18N2O6/c1-9(15)8-20-11(17)3-2-10(16)19-7-6-14-5-4-13-12(14)18/h2-3,9,15H,4-8H2,1H3,(H,13,18)/b3-2-

InChI Key

AYZBPYFIGQDPAL-IHWYPQMZSA-N

Isomeric SMILES

CC(COC(=O)/C=C\C(=O)OCCN1CCNC1=O)O

SMILES

CC(COC(=O)C=CC(=O)OCCN1CCNC1=O)O

Canonical SMILES

CC(COC(=O)C=CC(=O)OCCN1CCNC1=O)O

Other CAS RN

15957-72-9

synonyms

Maleic acid 1-(2-hydroxypropyl)4-[2-(2-oxo-1-imidazolidinyl)ethyl] ester

Origin of Product

United States

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